molecular formula C19H18N4O4S2 B2783415 2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392293-73-1

2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2783415
CAS No.: 392293-73-1
M. Wt: 430.5
InChI Key: KZLDMSASZBWGAW-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Studies have demonstrated the synthesis and evaluation of compounds with the thiadiazole moiety for potential anticancer activities. For instance, novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups have been synthesized and showed promising in vitro anticancer activity against a panel of human cancer cell lines, indicating the potential of such compounds as anticancer agents (Tiwari et al., 2017).
  • Additionally, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives have been synthesized and tested for anticancer activity, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Kamal et al., 2011).
  • In the realm of antimicrobial research, thiadiazole derivatives have also been synthesized and shown significant antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Helal et al., 2013).

Synthesis and Chemical Characterization

  • The chemical synthesis of thiadiazole derivatives has been widely explored. For example, the development of new synthetic routes for thiadiazole compounds has been reported, aiming at improving the efficiency and yield of such syntheses, which is crucial for their application in drug development and other fields (Zhao Xin-qi, 2007).
  • Photoinduced molecular rearrangements of oxadiazoles to thiadiazoles have been studied, showing the versatility of thiadiazole derivatives in chemical synthesis and the potential for discovering new compounds with varied biological activities (Vivona et al., 1997).

Biochemical Mechanisms and Effects

  • The biochemical mechanisms and effects of thiadiazole derivatives have been a subject of interest, particularly in understanding how these compounds interact with biological systems. For instance, the investigation into the formation of toxic metabolites from thiazoles in mice sheds light on the metabolic pathways and potential toxicological impacts of thiadiazole compounds, which is vital for assessing their safety as therapeutic agents (Mizutani et al., 1994).

Properties

IUPAC Name

2-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-13-9-7-12(8-10-13)20-16(24)11-28-19-23-22-18(29-19)21-17(25)14-5-3-4-6-15(14)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDMSASZBWGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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